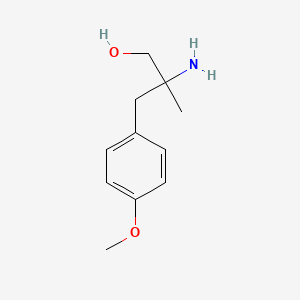

2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(12,8-13)7-9-3-5-10(14-2)6-4-9/h3-6,13H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMSYUSWLPIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 4 Methoxyphenyl 2 Methylpropan 1 Ol and Analogues

Conventional Synthetic Routes to Aryl-Substituted Amino Alcohols

Conventional methods for synthesizing aryl-substituted amino alcohols like 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol often rely on well-established, multi-step chemical transformations and reductive amination strategies.

Multi-step Synthesis Approaches

Multi-step synthesis provides a versatile platform for the construction of complex molecules from simpler, readily available starting materials. A plausible multi-step route to this compound can be conceptualized from commercially available precursors such as 1-(4-methoxyphenyl)-2-propanone.

One potential pathway involves the α-hydroxymethylation of a suitable ketone precursor, followed by the introduction of the amino group. For instance, starting from 1-(4-methoxyphenyl)propan-2-one, a reaction sequence could be initiated. This would be followed by a key step to introduce the amino group at the C2 position.

Another approach could start with the synthesis of the core structure, 2-amino-2-methyl-1-propanol (B13486), which can be prepared via several methods. One patented method involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to the final product. google.com An alternative synthesis of 2-amino-2-methyl-1-propanol starts from 2-cbloropropane isopropyl chloride and its reaction with cyanide to form 2-methyl propionitrile. This is followed by an aldol (B89426) reaction with formaldehyde, hydrolysis, and a Hoffmann degradation reaction. google.com The aryl group can then be introduced through a suitable coupling reaction, although this might present challenges in terms of regioselectivity and yield.

A general multi-step synthesis for a related analogue is outlined below:

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

| 1 | Ritter Reaction | Isobutene | Chlorine, Methyl Cyanide | N-[1-(chloromethyl)propyl] acetyl chloroamine |

| 2 | Hydrolysis | N-[1-(chloromethyl)propyl] acetyl chloroamine | Water | N-[1-(chloromethyl)propyl] acetamide |

| 3 | Hydrolysis | N-[1-(chloromethyl)propyl] acetamide | Water | 2-amino-2-methyl-1-propanol |

Reductive Amination Strategies with Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganicreactions.orgresearchgate.net This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by in-situ reduction. For the synthesis of a primary amine like this compound, ammonia (B1221849) can be used as the amine source.

A hypothetical reductive amination route to the target compound could start from a suitable β-hydroxy ketone precursor, 1-hydroxy-3-(4-methoxyphenyl)-2-methylpropan-2-one. The reaction with ammonia would form an intermediate imine, which is then reduced to the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial to avoid the reduction of the starting ketone.

A general scheme for reductive amination is as follows:

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 1-hydroxy-3-(4-methoxyphenyl)-2-methylpropan-2-one | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | This compound |

Advanced and Novel Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of amino alcohols. These include chemo-enzymatic routes, strategies employing classic organic reactions in novel sequences, and the use of organometallic reagents.

Chemo-enzymatic Synthetic Routes

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. nih.govnih.govresearchgate.net Enzymes such as lipases, proteases, and transaminases can be employed to introduce chirality and functional groups with high stereoselectivity.

For the synthesis of chiral this compound, a chemo-enzymatic approach could involve the enzymatic resolution of a racemic intermediate or the asymmetric synthesis of a key chiral building block. For example, a lipase (B570770) could be used for the enantioselective acylation of a racemic alcohol precursor, allowing for the separation of enantiomers. Alternatively, a transaminase could be used for the asymmetric amination of a suitable ketone precursor.

Strategies Employing Horner–Wadsworth–Emmons Olefination and Hoffmann Degradation

The Horner–Wadsworth–Emmons (HWE) olefination is a widely used reaction to form carbon-carbon double bonds with high E-selectivity. wikipedia.orgconicet.gov.aryoutube.comorganic-chemistry.org This reaction could be employed to synthesize an unsaturated precursor to the target molecule. For instance, the reaction of a phosphonate (B1237965) ester, such as diethyl (2-(4-methoxyphenyl)ethyl)phosphonate, with a suitable carbonyl compound, like methyl pyruvate, could yield an α,β-unsaturated ester. Subsequent reduction of the ester and double bond, followed by functional group manipulations, could lead to the desired amino alcohol.

The Hoffmann degradation is a classic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.com A synthetic strategy incorporating this reaction could involve the preparation of 2-methyl-3-(4-methoxyphenyl)propanamide. Treatment of this amide with bromine and a strong base, such as sodium hydroxide, would induce the Hoffmann rearrangement to yield the corresponding amine. The hydroxyl group could be introduced either before or after the degradation step. A patent for the synthesis of 2-amino-2-methyl-1-propanol utilizes a Hoffmann degradation of 2,2-dimethyl-3-hydroxypropanamide. google.com

A potential reaction sequence is outlined below:

| Starting Material | Reaction | Reagents | Intermediate/Product |

| 2-methyl-3-(4-methoxyphenyl)propanoic acid | Amidation | SOCl₂, NH₃ | 2-methyl-3-(4-methoxyphenyl)propanamide |

| 2-methyl-3-(4-methoxyphenyl)propanamide | Hoffmann Degradation | Br₂, NaOH | 1-(4-methoxyphenyl)-2-methylpropan-2-amine |

Exploration of Organometallic Reagents in Synthesis

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles used to form carbon-carbon bonds. libretexts.orglibretexts.org Their application in the synthesis of this compound could involve the addition of an organometallic species to a suitable electrophile.

For example, a Grignard reagent derived from 1-bromo-2-(4-methoxyphenyl)ethane could be reacted with a protected α-amino aldehyde or ketone. Alternatively, an organolithium reagent could be used to deprotonate a suitable precursor, followed by reaction with an electrophile to build the carbon skeleton. The careful choice of protecting groups for the amino and hydroxyl functionalities would be crucial to the success of such a strategy.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

For the reduction of an α-amino ketone precursor, such as 2-amino-1-(4-methoxyphenyl)-2-methylpropan-1-one, the choice of reducing agent and reaction conditions is critical to achieving high yields and diastereoselectivity.

Table 1: Hypothetical Optimization of the Reduction of an α-Amino Ketone Precursor

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | NaBH₄ | Methanol | 0 | 60:40 | 85 |

| 2 | NaBH₄ | Ethanol | 0 | 65:35 | 88 |

| 3 | LiAlH₄ | THF | -78 to 0 | 75:25 | 92 |

| 4 | L-Selectride® | THF | -78 | 90:10 | 95 |

| 5 | K-Selectride® | THF | -78 | 15:85 | 93 |

This table is illustrative and based on general principles of ketone reduction, as specific data for the target compound is not available.

The optimization process would involve screening various reducing agents, solvents, temperatures, and additives. For instance, the use of bulky reducing agents like L-Selectride® often leads to higher diastereoselectivity in favor of the syn-isomer due to steric hindrance directing the hydride attack from the less hindered face of the ketone. Conversely, other reagents might favor the anti-isomer. The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting both yield and selectivity. Temperature control is also paramount, with lower temperatures generally favoring higher selectivity.

Synthesis of Stereoisomers and Enantiomerically Enriched Forms

The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound and its analogues is of high importance, as different stereoisomers can exhibit distinct biological activities. Several strategies can be employed to achieve enantiomerically enriched forms.

One common approach is the use of chiral starting materials. For example, starting from an enantiomerically pure α-amino acid, such as D- or L-alanine, allows for the introduction of one of the chiral centers with a defined configuration. The second chiral center can then be established through a diastereoselective reaction.

Another powerful method is asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to induce stereoselectivity. The Sharpless asymmetric aminohydroxylation, for instance, can be used to introduce both the amino and hydroxyl groups across a double bond in a stereocontrolled manner, although it is most effective for α,β-unsaturated esters and phosphonates. diva-portal.org

For the synthesis of β-amino alcohols, diastereoselective Mannich-type reactions are also highly effective. diva-portal.org In this approach, a chiral enolate can be added to an imine, with the stereochemical outcome being controlled by the choice of chiral auxiliary or catalyst. This allows for the selective formation of either syn or anti diastereomers. diva-portal.org

Furthermore, resolution techniques can be applied to separate a racemic mixture of the final compound or a key intermediate. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography.

Table 2: Common Strategies for Stereoselective Synthesis of β-Amino Alcohols

| Strategy | Description | Key Reagents/Methods |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from nature. | α-amino acids, terpenes, etc. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Sharpless asymmetric aminohydroxylation, asymmetric hydrogenation, chiral Lewis acids. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction, and is later removed. | Evans oxazolidinones, Oppolzer's sultam. |

| Diastereoselective Reactions | A reaction that favors the formation of one diastereomer over another. | Felkin-Anh model for nucleophilic addition to chiral carbonyls, chelation-controlled reductions. |

| Kinetic Resolution | Separation of enantiomers based on their different reaction rates with a chiral catalyst or reagent. | Enzymatic resolution, Sharpless asymmetric epoxidation. |

The synthesis of enantiomerically enriched forms of this compound would likely involve a multi-step process where one of these strategies is employed to set the desired stereochemistry. For example, a chiral auxiliary could be used to direct a diastereoselective alkylation to form the carbon skeleton, followed by reduction of a carbonyl group and subsequent removal of the auxiliary.

Stereochemical Control and Asymmetric Synthesis of 2 Amino 3 4 Methoxyphenyl 2 Methylpropan 1 Ol

Enantioselective Synthesis Strategies and Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or prochiral starting material. sigmaaldrich.com A variety of powerful strategies have been developed that could be applied to the synthesis of 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol.

One prominent strategy is biocatalysis , which utilizes enzymes to catalyze chemical reactions with high selectivity and under mild conditions. jocpr.comnih.gov For the synthesis of chiral amino alcohols, engineered enzymes such as transaminases, amine dehydrogenases, or alcohol dehydrogenases could be employed. nih.govnih.gov For instance, a keto-precursor, such as 1-hydroxy-3-(4-methoxyphenyl)-2-methylpropan-2-one, could undergo stereoselective reduction catalyzed by an engineered alcohol dehydrogenase to yield the desired chiral alcohol. nih.gov Similarly, a transaminase could be used to introduce the amino group stereoselectively onto a suitable ketone precursor. google.com

Another advanced approach involves cooperative catalysis , where an achiral metal catalyst and a chiral catalyst work in tandem. For example, a highly enantioselective route to α-amino acid derivatives has been developed using a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid for N–H insertion reactions of carbene precursors. rsc.org This methodology could potentially be adapted to construct the C2 stereocenter of the target molecule.

Photoredox-mediated reactions have also emerged as a powerful tool for asymmetric synthesis. nih.govrsc.org These methods can use light to generate radical intermediates that can be guided by a chiral catalyst or auxiliary to form the desired product with high stereoselectivity. nih.gov

Table 1: Overview of Potential Enantioselective Methodologies

| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Precursor for Target Compound |

| Biocatalysis | Transaminase / Amine Dehydrogenase | Asymmetric amination of a ketone | 1-Hydroxy-3-(4-methoxyphenyl)-2-methylpropan-2-one |

| Biocatalysis | Alcohol Dehydrogenase | Asymmetric reduction of a ketone | 2-Amino-1-hydroxy-3-(4-methoxyphenyl)propan-2-one |

| Cooperative Catalysis | Dirhodium(II) catalyst + Chiral Phosphoric Acid | N-H Insertion | A diazo compound derived from a 3-(4-methoxyphenyl)-2-methylpropanoate ester |

| Photoredox Catalysis | Photocatalyst + Chiral N-sulfinyl imine | Radical addition to imine | Radical precursor from a 4-methoxybenzyl derivative |

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to control the relative configuration between them. The vicinal amino alcohol motif is common in natural products and pharmaceuticals, and its synthesis often starts from enantiopure building blocks like amino acids. rsc.org

For this compound, a diastereoselective approach could involve the alkylation of a chiral enolate. A particularly effective strategy for creating challenging quaternary stereocenters involves the use of chiral auxiliaries like pseudoephedrine or the more recent pseudoephenamine. wikipedia.orgnih.gov In a hypothetical route, an amide could be formed between a chiral auxiliary and 3-(4-methoxyphenyl)propanoic acid. Subsequent deprotonation would form a chiral enolate, which could then undergo a diastereoselective methylation to install the methyl group at the C2 position, creating the quaternary stereocenter with high stereocontrol. The auxiliary would then be cleaved to reveal the chiral carboxylic acid, which can be reduced to the final amino alcohol product.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy is one of the most reliable for asymmetric synthesis. researchgate.net

Several classes of chiral auxiliaries are widely used, including Evans' oxazolidinones, pseudoephedrine amides, and SAMP/RAMP hydrazones. nih.gov For the synthesis of the target molecule, an oxazolidinone derived from an amino acid could be acylated with a 3-(4-methoxyphenyl)acetyl derivative. The resulting imide can be enolized and then alkylated with a methylating agent. The bulky groups on the oxazolidinone auxiliary effectively shield one face of the enolate, leading to a highly diastereoselective alkylation to form the quaternary center. researchgate.net Pseudoephenamine has shown exceptional stereocontrol in alkylation reactions that form quaternary carbon centers, making it a highly suitable candidate for this transformation. nih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively. mdpi.com This technique typically uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture in the presence of a chiral transition metal catalyst. mdpi.com

The most well-known catalysts for ATH are the ruthenium-based Noyori-Ikariya catalysts, which consist of a Ru(II) center, an arene ligand, and a chiral N-tosylated diamine ligand (TsDPEN). mdpi.comgoogle.com To synthesize this compound, a potential precursor would be the β-aminoketone, 2-amino-2-methyl-3-(4-methoxyphenyl)-1-propanone. The enantioselective reduction of the ketone functionality using a catalyst such as (R,R)-RuCl[(p-cymene)(TsDPEN)] would generate the desired (S)- or (R)-alcohol at the C1 position, depending on the catalyst configuration used. The mechanism involves the formation of a six-membered transition state where the substrate's substituents are oriented to minimize steric interactions, leading to high enantioselectivity. mdpi.com

Chiral ligands are essential components of many modern asymmetric catalytic reactions. jocpr.com These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with a specific stereochemical outcome. jocpr.com Chiral phosphine (B1218219) ligands, such as BINAP, developed by Ryoji Noyori, have been instrumental in the success of asymmetric hydrogenation. google.com

In the context of synthesizing the target amino alcohol, a chiral ligand could be used in the asymmetric hydrogenation of a prochiral olefin precursor. For instance, a molecule like 2-amino-2-methyl-3-(4-methoxyphenyl)prop-2-en-1-ol could be hydrogenated using a chiral rhodium or ruthenium complex bearing a ligand like BINAP. The coordination of the olefin to the chiral metal complex would favor one facial approach, leading to the formation of one enantiomer of the C3-C2 bond stereochemistry. Axially chiral biaryl ligands like BINOL are also widely used and could be incorporated into catalysts for various transformations. wikipedia.orgnih.gov

Table 2: Examples of Chiral Ligands and Catalysts in Asymmetric Synthesis

| Catalyst/Ligand System | Metal | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Noyori-Ikariya Catalyst (Ru-TsDPEN) | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation (ATH) of ketones | Up to 98% | mdpi.com |

| Rh-BINAP | Rhodium (Rh) | Asymmetric Hydrogenation of olefins | >95% | google.com |

| Chiral Oxazaborolidines | Boron (B) | Asymmetric reduction of ketones | Up to 99% | semanticscholar.org |

| Chiral Salen-MOF | Magnesium (Mg) | Asymmetric oxidation | High enantioselectivity (potential) | researchgate.net |

Resolution Techniques for Racemic Mixtures and Chiral Separations

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to separate them. Several techniques are available for this purpose.

Kinetic resolution is a common method where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are frequently used for the kinetic resolution of alcohols and esters. clockss.org For the target compound, a racemic mixture could be treated with a lipase (B570770) in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer of the primary alcohol, allowing the resulting ester to be separated from the unreacted amino alcohol enantiomer. clockss.org

Another classical method is the formation of diastereomeric salts . The racemic amino alcohol can be reacted with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. researchgate.net Once separated, the pure enantiomer of the amino alcohol can be recovered by treating the salt with a base.

Finally, chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. vt.edunih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates. vt.eduresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a wide range of chiral compounds, including amines and amino acid derivatives. vt.eduyakhak.org High-performance liquid chromatography (HPLC) with a suitable CSP could be used to separate the enantiomers of this compound with high efficiency. rcsi.com

Reactivity and Chemical Transformations of 2 Amino 3 4 Methoxyphenyl 2 Methylpropan 1 Ol

Reactions Involving the Amine Functionality

The primary amine group in 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol is a nucleophilic center, making it susceptible to reactions with various electrophiles.

Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N).

The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group by an acid catalyst facilitates the elimination of water, yielding an iminium ion. Deprotonation of the nitrogen atom then gives the final imine product. The reaction is typically performed under conditions where water is removed to drive the equilibrium toward the product.

| Carbonyl Compound | Reagent | Expected Imine Product |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | (E)-1-(4-methoxyphenyl)-2-methyl-N-benzylidenepropan-2-amine derivative |

| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-2-methyl-3-(4-methoxyphenyl)propan-1-ol derivative |

| Cyclohexanone | C₆H₁₀O | N-cyclohexylidene-2-methyl-3-(4-methoxyphenyl)propan-1-ol derivative |

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. A powerful and sustainable method involves the direct catalytic N-alkylation using alcohols, which produces water as the only byproduct. These reactions can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. For sterically hindered amines, selective mono-alkylation is often observed.

N-Acylation is the reaction of the primary amine with an acylating agent, such as an acyl chloride, acid anhydride (B1165640), or carboxylic acid, to form an amide. This reaction is typically robust and proceeds under mild conditions. For amino alcohols, chemoselectivity is a key consideration, as the hydroxyl group can also undergo acylation (O-acylation). Selective N-acylation can be achieved by using specific catalysts, such as lipases, or by converting the carboxylic acid into a mixed anhydride intermediate, which preferentially reacts with the more nucleophilic amine group.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 2-(Methylamino)-3-(4-methoxyphenyl)-2-methylpropan-1-ol |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(1-hydroxy-3-(4-methoxyphenyl)-2-methylpropan-2-yl)acetamide |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(1-hydroxy-3-(4-methoxyphenyl)-2-methylpropan-2-yl)acetamide |

Reactions Involving the Hydroxyl Functionality

The primary alcohol group provides another site for chemical modification, participating in oxidation, esterification, and etherification reactions.

The primary alcohol functional group can be oxidized to form an aldehyde or, with further oxidation, a carboxylic acid. The outcome of the reaction depends on the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to a carboxylic acid.

| Oxidizing Agent | Expected Product | Product Class |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Amino-3-(4-methoxyphenyl)-2-methylpropanal | Aldehyde |

| Potassium Permanganate (KMnO₄) | 2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | Carboxylic Acid |

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) to form an ester. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. As with acylation, when both amino and hydroxyl groups are present, protecting the amine group may be necessary to prevent amide formation and ensure selective esterification.

Etherification involves the conversion of the hydroxyl group into an ether. A classic method for this transformation is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide ion. This nucleophilic alkoxide then reacts with an alkyl halide in an Sₙ2 reaction to yield the ether. Selective etherification of the hydroxyl group in the presence of an unprotected amine can be challenging due to the potential for N-alkylation.

Reactions Involving Both Amino and Hydroxyl Groups: Cyclization Reactions

The 1,2-amino alcohol structure of this compound makes it a suitable precursor for the synthesis of five-membered heterocyclic rings, such as oxazolines and oxazolidinones. These cyclization reactions involve the participation of both the nitrogen and oxygen atoms as nucleophiles.

For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of an oxazolidinone, a five-membered cyclic carbamate. Another common transformation is the synthesis of oxazolines. This can be achieved by first N-acylating the amine group to form an amide, followed by an acid-catalyzed intramolecular cyclization and dehydration. The specific product formed depends heavily on the reagent and conditions employed, which direct the intramolecular nucleophilic attack and subsequent ring closure.

Formation of Heterocyclic Derivatives (e.g., Oxazolines)

The 1,2-amino alcohol structure of this compound makes it a valuable precursor for the synthesis of five-membered heterocyclic compounds, particularly 2-oxazolines. The synthesis of these rings is a well-established chemical transformation. wikipedia.org The general approach involves the cyclization of the 2-amino alcohol with a suitable functional group. wikipedia.org

Common methods for synthesizing 2-oxazolines from 2-amino alcohols include:

Reaction with Carboxylic Acid Derivatives: One of the most frequent routes involves the reaction with acyl chlorides. wikipedia.org This reaction is typically performed at room temperature. Thionyl chloride can be used to generate the acyl chloride in situ from a carboxylic acid. wikipedia.org

Reaction with Aldehydes: The cyclization can also be achieved by reacting the amino alcohol with an aldehyde. This process forms an intermediate oxazolidine (B1195125), which is then converted to an oxazoline (B21484) through oxidation, often using a halogen-based oxidizing agent like N-Bromosuccinimide (NBS). wikipedia.orgtsijournals.com

Reaction with Nitriles: Catalytic amounts of a Lewis acid, such as zinc chloride (ZnCl₂), can facilitate the formation of oxazolines from nitriles and amino alcohols. wikipedia.orgresearchgate.net

For this compound, these reactions would lead to the formation of a 4-(4-methoxybenzyl)-4-methyl-2-substituted-oxazoline. The substituent at the 2-position of the oxazoline ring is determined by the carboxylic acid, aldehyde, or nitrile used in the reaction. A study on the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are intermediates in the reaction between amino alcohols and carboxylic acids, showed that amino alcohols like 2-amino-2-methyl-1-propanol (B13486) are viable substrates, delivering the desired oxazoline products in good to excellent yields. mdpi.com

| Precursor | Reagent(s) | Key Conditions | Product Type | Reference(s) |

| 2-Amino Alcohol | Acyl Chloride | Room Temperature | 2-Substituted Oxazoline | wikipedia.org |

| 2-Amino Alcohol | Carboxylic Acid + Dehydrating Agent (e.g., TfOH) | Elevated Temperature (e.g., 60-80°C) | 2-Substituted Oxazoline | mdpi.com |

| 2-Amino Alcohol | Aldehyde + Oxidizing Agent (e.g., NBS, I₂) | Room Temperature | 2-Substituted Oxazoline | wikipedia.orgtsijournals.com |

| 2-Amino Alcohol | Nitrile + Lewis Acid (e.g., ZnCl₂) | Catalytic | 2-Substituted Oxazoline | wikipedia.org |

Reactions of the Methoxyphenyl Moiety

The methoxyphenyl (or anisole) group in the compound is an activated aromatic ring system that can undergo several characteristic reactions. wikipedia.org The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution than benzene itself. wikipedia.orgmsu.edu

Key reactions involving the methoxyphenyl moiety include:

Electrophilic Aromatic Substitution: The activated ring readily undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation. brainly.inyoutube.com Due to the directing effect of the methoxy group, substitution occurs preferentially at the positions ortho and para to it. msu.eduaskfilo.com Given the steric hindrance from the main alkyl chain at one ortho position, the primary products would be substitution at the other ortho and the para position relative to the methoxy group.

Ether Cleavage: The ether linkage, while generally stable, can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). wikipedia.orgnih.govresearchgate.net This reaction, known as demethylation, converts the methoxy group into a hydroxyl group (phenol), releasing methyl iodide or methyl bromide as a byproduct. libretexts.orgvedantu.com Cleavage of aryl alkyl ethers will consistently yield a phenol (B47542) and an alkyl halide because the bond between the aromatic carbon and the oxygen has partial double bond character, making it stronger than the bond between the alkyl carbon and the oxygen. libretexts.orgvedantu.com

| Reaction Type | Reagent(s) | Moiety | Expected Product | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | Methoxyphenyl | Introduction of a nitro (-NO₂) group on the aromatic ring | chegg.comchegg.com |

| Bromination | Br₂, FeBr₃ or CH₃COOH | Methoxyphenyl | Introduction of a bromine (-Br) atom on the aromatic ring | msu.edulibretexts.org |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Methoxyphenyl | Introduction of an acyl (-COR) group on the aromatic ring | wikipedia.orgyoutube.com |

| Ether Demethylation | HBr or HI (strong acid) | Methoxy | Conversion of the methoxy (-OCH₃) group to a hydroxyl (-OH) group | wikipedia.orgwikipedia.org |

| Ether Demethylation | BBr₃ (Lewis acid) | Methoxy | Conversion of the methoxy (-OCH₃) group to a hydroxyl (-OH) group | nih.gov |

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are well-understood based on general principles of organic chemistry.

Mechanism of Oxazoline Formation: The dehydrative cyclization of an N-(2-hydroxyethyl)amide, formed in situ from the amino alcohol and a carboxylic acid, is a primary pathway to oxazolines. mdpi.com Mechanistic studies, including ¹⁸O labeling, suggest a process that can proceed through different activation pathways. mdpi.com A common mechanism involves the following steps:

Amide Formation: The amino alcohol reacts with a carboxylic acid or its derivative to form an N-acylamino alcohol intermediate.

Activation: In the presence of a strong acid (e.g., triflic acid), the hydroxyl group is protonated, turning it into a good leaving group (H₂O). mdpi.com

Intramolecular Cyclization: The carbonyl oxygen of the amide acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in an intramolecular Sₙ2 reaction. This step results in the formation of the five-membered ring.

Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization yields the final 2-oxazoline product.

Alternatively, when reacting with an aldehyde, the mechanism involves the initial formation of an oxazolidine ring, which is a saturated five-membered heterocycle. tsijournals.com This oxazolidine intermediate is then oxidized to create the double bond characteristic of the oxazoline ring. wikipedia.orgtsijournals.com

Mechanism of Reactions on the Methoxyphenyl Moiety: For electrophilic aromatic substitution, the mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Electrophile Generation: The reagent (e.g., a mixture of HNO₃ and H₂SO₄) generates a strong electrophile (e.g., NO₂⁺).

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, breaking the aromaticity and forming the arenium ion. The positive charge of this intermediate is delocalized across the ring and is particularly stabilized by the lone pairs on the methoxy group's oxygen atom.

Deprotonation: A base removes a proton from the carbon atom to which the electrophile has attached, restoring the aromaticity of the ring and yielding the substituted product.

The mechanism for the acidic cleavage of the ether involves the protonation of the ether oxygen by a strong acid like HBr. libretexts.orgwikipedia.org The bromide ion (Br⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction, leading to the formation of phenol and methyl bromide. vedantu.com The attack occurs at the methyl group rather than the aromatic ring because an Sₙ2 reaction is not feasible at an sp²-hybridized carbon. libretexts.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 3 4 Methoxyphenyl 2 Methylpropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through 1H, 13C, and various two-dimensional (2D) NMR experiments, the precise connectivity of atoms within 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol can be established.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the AA'BB' system of the para-substituted benzene (B151609) ring.

Methoxyphenyl Group: A singlet around δ 3.8 ppm integrating to three protons for the methoxy (B1213986) (-OCH₃) group.

Methylene and Methyl Groups: Signals for the benzylic methylene (-CH₂-Ar), the hydroxymethyl (-CH₂OH), and the C2-methyl (-CH₃) protons.

Labile Protons: Broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected resonances for the target molecule include:

Aromatic Carbons: Signals for the four distinct aromatic carbons, including the methoxy-substituted carbon (ipso-carbon) at a downfield shift (e.g., ~158 ppm) and the C1-substituted carbon.

Aliphatic Carbons: Resonances for the quaternary C2 carbon, the benzylic C3 carbon, the hydroxymethyl C1 carbon, the C2-methyl carbon, and the methoxy carbon (typically ~55 ppm).

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to resolve structural ambiguities.

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments.

For a derivative, (Z)-2-((3,3-Bis(4-methoxyphenyl)isobenzofuran-1(3H)-ylidene)amino)-2-methylpropan-1-ol, detailed NMR data has been reported, illustrating the power of these techniques. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 55.39, 55.41 | -OCH₃ (Methoxy) |

| ¹³C | 65.63 | -CH₂O (Hydroxymethyl) |

| ¹³C | 93.40 | Ar₃C (Quaternary aromatic) |

| ¹³C | 113.75-139.57 | Aromatic Carbons |

| ¹³C | 159.38 | C=N (Imine) |

| ¹³C | 159.53 | C-OMe (Aromatic) |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and molecular formula. For this compound (C₁₁H₁₇NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Analysis: In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of amino alcohols often proceeds through specific pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common pathway for amines.

Loss of Water: Alcohols frequently lose a molecule of water (18 Da) from the molecular ion.

Loss of a Hydroxymethyl Radical: Cleavage can result in the loss of the •CH₂OH radical (31 Da).

Benzylic Cleavage: The bond between the benzylic carbon (C3) and the rest of the aliphatic chain can cleave to form a stable benzyl or tropylium-type cation.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 195 | [M]⁺ | Molecular Ion |

| 177 | [M-H₂O]⁺ | Loss of water |

| 164 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 121 | [CH₃O-C₆H₄-CH₂]⁺ | Benzylic cleavage (p-methoxybenzyl cation) |

| 74 | [C₄H₁₂N]⁺ | Alpha-cleavage at C2-C3 bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. docbrown.info

For this compound, the key functional groups and their expected IR absorption bands are:

O-H Stretch: A broad, strong absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. rsc.org

N-H Stretch: The primary amine group will typically show two sharp to medium peaks in the 3300–3500 cm⁻¹ region. These may overlap with the O-H band.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to weak absorptions in the 1450–1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretch: A strong band in the 1000–1250 cm⁻¹ region corresponds to the C-O stretching of the alcohol and the aryl ether.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the molecular structure. Data from related compounds confirms these assignments. rsc.orgmdpi.com

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3368 | Weak | O-H stretch (likely) |

| 2930 | Medium | Aliphatic C-H stretch |

| 1685 | Strong | C=N stretch (Imine) |

| 1510 | Strong | Aromatic C=C stretch |

| 1252 | Strong | Aryl C-O stretch (Ether) |

| 1032 | Strong | C-O stretch (Alcohol) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom. For chiral molecules like this compound, this technique can unambiguously determine the absolute configuration (R or S) at the stereocenter (C2). nih.gov

The process involves growing a high-quality single crystal of the compound, which can be challenging. Once a suitable crystal is obtained, analysis provides detailed structural parameters, including bond lengths, bond angles, and torsion angles. While a crystal structure for the title compound is not publicly available, analysis of related structures demonstrates the type of information that can be obtained. For example, the crystal structure of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol has been determined, providing precise measurements of the methoxyphenyl group and its orientation. researchgate.net This data serves as an invaluable reference for understanding the solid-state conformation.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a, b, c (Å) |

| Volume (ų) | Specific value from analysis |

| Density (calculated) | 1.198 Mg m⁻³ |

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Purity and Stereochemistry Assessment

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and assessing the enantiomeric purity of a sample.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is measured using a polarimeter, and the result is reported as the specific rotation [α]. The magnitude and sign (+ or -) of the specific rotation are characteristic of a particular enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). A racemic mixture (50:50 of both enantiomers) will have an optical rotation of zero. Measurement of the optical rotation is a rapid method for assessing the enantiomeric excess (ee) of a chiral sample. rsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy is a more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. arxiv.org The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. arxiv.org Experimental ECD spectra can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of the molecule with a high degree of confidence. arxiv.org This technique is particularly valuable when X-ray crystallography is not feasible. arxiv.org

Computational and Theoretical Investigations of 2 Amino 3 4 Methoxyphenyl 2 Methylpropan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional structures and conformational preferences of molecules. For 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol, DFT calculations would involve optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. This process considers the intricate balance of forces between the atoms and the distribution of electrons within the molecule.

A key aspect of the conformational analysis of this molecule would be the study of intramolecular hydrogen bonding. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of a hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or between a hydrogen of the amino group and the oxygen of the hydroxyl group. The relative stability of different conformers is determined by these and other non-covalent interactions, such as steric hindrance between the methyl group and the rest of the molecule. nih.gov

Computational studies on similar amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have shown that the most stable conformers are those that are stabilized by intramolecular hydrogen bonds. nih.gov The strength of these interactions can be evaluated by analyzing the calculated bond lengths, bond angles, and dihedral angles. For instance, a shorter distance between the hydrogen donor and acceptor atoms is indicative of a stronger hydrogen bond.

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from a DFT calculation on the most stable conformer of this compound. The values are based on typical bond lengths and angles for similar organic molecules.

| Structural Parameter | Calculated Value |

|---|---|

| C-C (propanol backbone) Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-N Bond Angle | ~109.5° |

| H-O-C Bond Angle | ~109.5° |

| H-N-C Bond Angle | ~109.5° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. In an MD simulation, the motion of each atom in the molecule is calculated over a series of very small time steps, governed by a force field that describes the potential energy of the system.

For this compound, MD simulations could be used to explore the different conformations the molecule can adopt in solution. This would involve simulating the molecule in a box of solvent molecules (e.g., water) and observing how its structure changes over time. The simulations would reveal the most populated conformational states and the energy barriers between them. This is particularly useful for understanding the flexibility of the propanol (B110389) backbone and the rotation of the methoxyphenyl group.

A hypothetical data table summarizing the type of information that can be extracted from an MD simulation is presented below.

| Interaction Parameter | Simulated Result |

|---|---|

| Average number of hydrogen bonds with water (as donor) | ~2-3 |

| Average number of hydrogen bonds with water (as acceptor) | ~1-2 |

| Rotational correlation time of the methoxyphenyl group | ~50-100 ps |

| Solvent accessible surface area (SASA) of hydrophobic regions | ~150-200 Ų |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, and theoretical calculations can predict the chemical shifts of the different nuclei in the molecule.

The prediction of NMR chemical shifts is typically done using DFT calculations. The magnetic shielding of each nucleus is calculated, and from this, the chemical shift relative to a standard reference compound (e.g., tetramethylsilane) can be determined. These predicted chemical shifts can then be compared with experimental NMR spectra to confirm the structure of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov

Similarly, the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum, can be calculated using DFT. These calculations provide information about the different vibrational modes of the molecule, such as the stretching and bending of bonds. The predicted vibrational frequencies can be compared with experimental IR spectra to identify the functional groups present in the molecule and to confirm its structure. arxiv.org

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below. These are estimated values based on typical chemical shift ranges for the functional groups present in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (methyl on propanol) | ~1.1 | ~25 |

| -CH₂- (on propanol backbone) | ~2.7 | ~45 |

| -CH- (on propanol backbone) | ~3.5 | ~60 |

| -CH₂OH | ~3.6 | ~65 |

| -OCH₃ | ~3.8 | ~55 |

| Aromatic CH | ~6.8-7.2 | ~114-130 |

| Aromatic C-O | - | ~158 |

| Aromatic C-C | - | ~130 |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates that are involved, and to calculate the activation energies for each step of the reaction. This information is invaluable for understanding the reactivity of the molecule and for predicting the products of a reaction.

For example, theoretical studies could be used to investigate the oxidation of this compound by atmospheric radicals, such as the hydroxyl radical (•OH). nih.gov These calculations would involve finding the transition state structures for the abstraction of a hydrogen atom from the different positions in the molecule (e.g., from the hydroxyl group, the amino group, or the carbon backbone). The calculated activation energies would indicate which of these abstraction pathways is the most favorable.

The study of reaction mechanisms using computational methods typically involves the use of DFT or higher-level ab initio methods to accurately describe the electronic structure of the reactants, products, and transition states. The results of these calculations can provide a detailed picture of the bond-breaking and bond-forming processes that occur during a reaction. researchgate.netucsb.edu

A hypothetical data table showing the kind of data that could be obtained from a theoretical study of the reaction of this compound with a hydroxyl radical is presented below.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| H-abstraction from -OH | ~5-7 | ~ -20 |

| H-abstraction from -NH₂ | ~6-8 | ~ -18 |

| H-abstraction from -CH₂- | ~4-6 | ~ -25 |

| H-abstraction from -CH₃ | ~8-10 | ~ -15 |

Molecular Modeling of Interactions as a Ligand or Building Block

Molecular modeling techniques, such as molecular docking, can be used to study how this compound might interact with a biological target, such as a protein or an enzyme. scirp.org Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The results of a docking study can provide insights into the binding mode of the ligand and the key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a molecular docking study of this compound, the molecule would be treated as a flexible ligand, and its conformational space would be explored to find the best fit within the binding site of the target receptor. The strength of the interaction is typically evaluated using a scoring function that estimates the binding affinity.

This type of modeling is crucial in the field of drug discovery and design, as it can help to identify potential drug candidates and to optimize their binding to a target. ajchem-a.com Furthermore, this compound could be used as a building block in the design of larger molecules with specific biological activities. Molecular modeling can be used to design and evaluate these larger molecules, and to predict their properties and interactions.

Below is a hypothetical data table from a molecular docking study of this compound with a hypothetical protein target.

| Docking Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Asp120, Ser154, Phe210 |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol makes it a useful starting material for the stereoselective synthesis of complex organic molecules. The presence of both amino and hydroxyl groups allows for a variety of chemical transformations to build diverse molecular architectures.

Precursor for Diverse Organic Scaffolds

As a chiral precursor, this compound can be utilized in the synthesis of various heterocyclic and acyclic scaffolds. The amino and alcohol functionalities can be selectively protected and reacted to introduce new stereocenters and build molecular complexity. For instance, vicinal amino alcohols are common motifs in many natural products and pharmaceuticals, and synthetic intermediates like this compound are crucial for their preparation. rsc.org While the diastereoselective synthesis of vicinal amino alcohols from amino acids is a well-established field, the specific use of this compound as a starting material for a wide range of diverse organic scaffolds is not extensively detailed in the available literature. However, its structural similarity to other chiral building blocks suggests its potential in constructing libraries of compounds for drug discovery and other applications.

Synthesis of Natural Product Fragments

The synthesis of fragments of natural products is a key strategy in drug discovery and total synthesis. Chiral amino alcohols are fundamental components of many biologically active natural products, including polyhydroxylated alkaloids. diva-portal.org The stereodefined structure of this compound makes it a candidate for the synthesis of specific fragments of larger, more complex natural molecules. However, specific examples of the application of this compound in the synthesis of natural product fragments are not prominently documented in the reviewed scientific literature.

Utilization as a Ligand in Asymmetric Catalysis

The ability of the amino and hydroxyl groups to chelate to metal centers makes this compound a potential chiral ligand for asymmetric catalysis. Such ligands are crucial for the enantioselective synthesis of chiral molecules.

Design and Synthesis of Metal-Amino Alcohol Complexes for Catalysis

Enantioselective Transformations Mediated by the Compound

Chiral amino alcohols and their derivatives can act as organocatalysts or as ligands in metal-catalyzed enantioselective transformations. These reactions are fundamental in producing single-enantiomer pharmaceuticals and fine chemicals. Examples of such transformations include the enantioselective addition of nucleophiles to aldehydes and ketones. While there is extensive research on enantioselective reactions mediated by other chiral amino alcohols, specific studies demonstrating the efficacy of this compound or its derivatives in mediating enantioselective transformations could not be identified in the available literature.

Potential in Materials Science Applications

The functional groups and chiral nature of this compound also suggest its potential use in the development of advanced materials, such as chiral polymers and self-assembling functional materials.

The synthesis of chiral polymers is an expanding field, with applications in enantioselective separations and chiral recognition. mdpi.com Monomers derived from chiral building blocks like this compound could be polymerized to create materials with unique chiroptical properties. For instance, a study on the copolymerization of a related monomer, 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate, with styrene (B11656) has been reported, indicating the feasibility of incorporating such structures into polymeric chains. chemsrc.com However, direct research on the synthesis of polymers from this compound is not described in the available literature.

Development of Derivatives for Specific Synthetic Purposes

The inherent structural features of this compound, namely the chiral backbone, the primary amine, and the hydroxyl group, make it an attractive starting point for the synthesis of a variety of derivatives with potential applications as chiral auxiliaries, ligands for asymmetric catalysis, and building blocks for functional materials. Research in this area focuses on modifying the amino and hydroxyl functionalities to impart specific reactivity and stereochemical control.

One of the most common derivatizations of amino alcohols is the formation of oxazolidinones . These heterocyclic compounds are widely recognized for their utility as chiral auxiliaries in a range of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. nih.govresearchgate.net The formation of an oxazolidinone from an amino alcohol like this compound would involve cyclization, typically using a phosgene (B1210022) equivalent, to create a rigid heterocyclic system. This rigidity is crucial for effective stereochemical control, as it locks the conformation of the auxiliary and allows for predictable facial selectivity in reactions at an attached prochiral substrate. While the general utility of oxazolidinone-based chiral auxiliaries is well-established, specific studies detailing the synthesis and application of an oxazolidinone derived directly from this compound are not extensively documented in publicly available research. However, the principles of asymmetric synthesis suggest that such a derivative would be a viable candidate for inducing chirality in various carbon-carbon bond-forming reactions. researchgate.netnih.gov

Another significant area of derivatization involves the N-acylation of the primary amine. This modification can serve multiple purposes. Firstly, the resulting amide can act as a directing group or a chiral ligand in metal-catalyzed reactions. The specific acyl group introduced can be tailored to modulate the steric and electronic properties of the ligand, thereby influencing the efficiency and stereoselectivity of the catalytic process. For instance, the introduction of a bulky acyl group can create a well-defined chiral pocket around a metal center, facilitating enantioselective transformations. While general methods for N-acylation are abundant, specific examples of N-acylated derivatives of this compound being employed as highly effective chiral ligands in specific, named reactions with detailed performance data are not prominently reported in the literature.

Furthermore, the primary amine and hydroxyl group offer handles for the development of chiral derivatizing agents . These agents are used to determine the enantiomeric purity of other chiral molecules by converting them into diastereomeric derivatives that can be distinguished by techniques such as NMR spectroscopy or chromatography. nih.govresearchgate.net The methoxyphenyl group in the parent compound could also play a role in the analytical distinction of the resulting diastereomers.

The development of derivatives of this compound for specific synthetic purposes remains an area with potential for further exploration. The following table outlines hypothetical derivatives and their potential applications based on established principles of organic synthesis.

| Derivative Type | Potential Synthetic Purpose | Key Structural Modification |

| Oxazolidinone | Chiral auxiliary in asymmetric aldol and alkylation reactions. | Cyclization of the amino and hydroxyl groups. |

| N-Acyl Derivative | Chiral ligand for asymmetric catalysis (e.g., hydrogenations, C-C bond formations). | Acylation of the primary amine with various acyl chlorides or anhydrides. |

| Chiral Derivatizing Agent | Determination of enantiomeric purity of chiral acids, alcohols, or amines. | Reaction with a chiral analyte to form diastereomers. |

| Polymer-Supported Catalyst | Heterogeneous catalyst for simplified purification and catalyst recycling. | Covalent attachment to a polymer backbone via the amine or hydroxyl group. |

Detailed research findings, including reaction yields, diastereomeric ratios, and enantiomeric excesses for reactions employing derivatives of this compound, are necessary to fully validate their potential in these applications. Future research in this direction would be valuable for expanding the toolbox of chiral molecules available to synthetic chemists.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry with Chiral Columns)

Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating, identifying, and quantifying components of a mixture. For chiral molecules, specialized chromatographic techniques are essential for distinguishing between enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds. The resolution of enantiomers is most effectively achieved by using chiral stationary phases (CSPs). yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their broad applicability and excellent performance in separating the enantiomers of various chiral amines. yakhak.orgnih.gov For instance, studies on chiral amines have shown that CSPs like amylose tris(3,5-dichlorophenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) can achieve baseline separation for all tested analytes. yakhak.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase is critical for optimizing this interaction. yakhak.org Normal-phase chromatography, often employing solvent systems like hexane (B92381) and an alcohol modifier (e.g., 2-propanol), is common for these types of separations. yakhak.org

To enhance detection sensitivity and potentially improve chiral recognition, derivatization of the amino group with a fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can be employed. yakhak.org This approach not only allows for highly sensitive fluorescence detection but also introduces a structural moiety that can facilitate stronger interactions with the CSP. yakhak.org

Interactive Table: Illustrative HPLC Conditions for Chiral Amine Separation

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak IE, Chiralcel OD-H) | Provides chiral recognition for enantioseparation. | yakhak.org |

| Mobile Phase | Isocratic Hexane/2-Propanol mixtures (e.g., 90:10 to 70:30 v/v) | Optimizes retention and selectivity between enantiomers. | yakhak.org |

| Flow Rate | 1.0 mL/min | Standard analytical flow for method efficiency. | yakhak.org |

| Detection | UV (e.g., 310 nm) or Fluorescence (Ex: 470 nm, Em: 530 nm) | Quantifies the analyte. Fluorescence is used for derivatized compounds for higher sensitivity. | yakhak.org |

| Derivatization (Optional) | Pre-column reaction with NBD-Cl | Increases detection sensitivity and can enhance chiral separation. | yakhak.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry, making it an excellent tool for purity analysis and impurity identification. Due to the polar nature and low volatility of amino alcohols like 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol, derivatization is typically required prior to GC analysis. sigmaaldrich.com This process replaces the active hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups with nonpolar moieties, increasing volatility and improving chromatographic peak shape. sigmaaldrich.com

Perfluoroacylation is a common derivatization strategy that not only enhances volatility but can also yield specific fragmentation patterns in the mass spectrometer, which helps in the structural elucidation of the parent compound and its isomers. nih.gov The analysis of isobaric compounds (molecules with the same molecular weight) can be challenging, but derivatization often leads to unique fragment ions that allow for their discrimination. nih.gov The choice of stationary phase is also critical, with cyclodextrin-modified phases sometimes offering improved resolution for derivatized chiral compounds. nih.gov

Advanced Spectroscopic Techniques for Quantitative Analysis in Research Settings (e.g., Quantitative NMR)

While chromatography is used for relative quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for determining the purity of compounds with high precision and accuracy, directly traceable to the International System of Units (SI). bwise.kr

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.krox.ac.uk This allows for the determination of the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity, which is accurately weighed into the same solution. ox.ac.uk Unlike chromatography, qNMR does not require a chemically identical reference standard of the analyte itself. nih.gov

For an accurate qNMR experiment, several parameters must be carefully controlled:

Signal Selection : Signals chosen for integration from both the analyte and the internal standard must be unique and baseline-resolved from any other signals.

Relaxation Delay : A sufficient delay (d1) between scans (typically at least 5 times the longest spin-lattice relaxation time, T₁, of the signals being quantified) is essential to ensure complete relaxation of the nuclei and obtain accurate integrals.

Signal-to-Noise (S/N) Ratio : A high S/N ratio is required for precise integration; an S/N of at least 250:1 is recommended to achieve integration errors of less than 1%. ox.ac.uk

The purity is calculated using the formula below, which relates the integrals, molecular weights, number of protons, and weights of the analyte and the internal standard. ox.ac.uk

Interactive Table: Key Aspects of Quantitative NMR (qNMR) for Purity Assessment

| Aspect | Description | Reference |

|---|---|---|

| Principle | Signal integral is directly proportional to the molar amount of the substance. | bwise.kr |

| Purity Calculation Formula | Purityx (%) = (Ix / Ical) * (Ncal / Nx) * (Mx / Mcal) * (Wcal / Wx) * Puritycal (%) | ox.ac.uk |

| Key Parameters | Sufficient relaxation delay (d1), high S/N ratio (>250:1), proper selection of non-overlapping signals. | ox.ac.uk |

| Common 1H Internal Standards | Dimethyl sulfone, Maleic acid, 1,3,5-Trimethoxybenzene, Sodium acetate. | ox.ac.uk |

| Advantages | Primary ratio method, no need for identical reference material, non-destructive, provides structural confirmation simultaneously. | nih.gov |

Where: I = Integral Area, N = Number of Nuclei for the signal, M = Molecular Mass, W = Weight, P = Purity. Subscripts 'x' and 'cal' refer to the analyte and calibrant (internal standard), respectively.

Development of Green Analytical Chemistry Approaches for Compound Analysis

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to minimize the environmental impact and enhance the safety of methodologies. mdpi.comnih.gov This involves reducing the use of hazardous solvents, decreasing energy consumption, and minimizing waste generation without compromising analytical performance. mdpi.comnih.gov

For the analysis of this compound, green approaches could be implemented in several ways:

Supercritical Fluid Chromatography (SFC) : SFC is a powerful green alternative to normal-phase HPLC. mdpi.com It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a small amount of an organic modifier like methanol. Since CO₂ is non-toxic, non-flammable, and readily available, SFC drastically reduces the consumption of hazardous organic solvents, lowering both environmental impact and operational costs. mdpi.com Chiral separations are highly effective in SFC, often providing faster analyses than HPLC.

Miniaturization and Automation : The use of miniaturized systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC), reduces the consumption of solvents and the amount of sample required. researchgate.net UHPLC columns use smaller particles, leading to shorter run times, better resolution, and significantly lower solvent usage compared to traditional HPLC. Automation of analytical workflows also contributes to efficiency and waste reduction. researchgate.net

Safer Solvents : A core principle of GAC is the use of safer solvents. researchgate.net This involves replacing toxic solvents with less hazardous alternatives. For chromatographic methods, this could mean exploring bio-based solvents or developing methods that use a higher percentage of water or other benign solvents in the mobile phase. mdpi.com

Interactive Table: Comparison of Conventional vs. Green Chromatographic Approaches

| Parameter | Conventional HPLC | Green Approach (SFC) | Reference |

|---|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Acetonitrile) | Supercritical Carbon Dioxide (CO₂) | mdpi.com |

| Environmental Impact | High; generates significant hazardous organic waste. | Low; CO₂ is recycled from industrial processes and is non-toxic. | mdpi.com |

| Analysis Time | Standard | Often faster due to lower viscosity of the mobile phase. | mdpi.com |

| Cost | High cost of solvent purchase and disposal. | Lower operational costs due to cheaper primary mobile phase. | mdpi.com |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways to the Compound

The efficient and sustainable synthesis of chiral amino alcohols is a critical area of research. frontiersin.orgnih.gov Traditional methods often involve multiple steps, expensive reagents, or harsh reaction conditions, which limit their widespread adoption. nih.govwestlake.edu.cn Future research will likely focus on developing novel synthetic routes to 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol that are more efficient, cost-effective, and environmentally friendly.

Promising areas of exploration include:

Asymmetric Catalysis : Developing new catalytic systems, such as chromium-catalyzed asymmetric cross-coupling reactions, can facilitate the modular synthesis of chiral β-amino alcohols from readily available starting materials like aldehydes and imines. westlake.edu.cn This approach offers a pathway to high enantiomeric excess, a critical factor for applications in catalysis and pharmaceuticals. westlake.edu.cn

Biocatalysis : The use of engineered enzymes, such as amine dehydrogenases (AmDHs), presents a highly sustainable route. frontiersin.orgnih.gov Biocatalytic methods operate under mild conditions, use inexpensive ammonia (B1221849) as the amino donor, and can achieve very high stereoselectivity (>99% ee). nih.govacs.org Research into developing specific AmDH variants for the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor could yield a direct and green pathway to this compound. frontiersin.orgacs.org

Flow Chemistry : Continuous flow synthesis allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity while minimizing waste. ispe.org Applying this technology to the synthesis of this compound could streamline its production.

| Synthetic Pathway | Key Features | Potential Advantages for Synthesis | References |

|---|---|---|---|

| Asymmetric Cross-Coupling | Utilizes transition metal catalysts (e.g., Chromium) with chiral ligands to couple simple starting materials like aldehydes and imines. | High enantioselectivity (up to 99% ee), modular, and can construct adjacent chiral centers efficiently. | westlake.edu.cn |

| Biocatalysis (Engineered AmDHs) | Employs engineered enzymes for the asymmetric reductive amination of α-hydroxy ketones. | Environmentally friendly (uses water as a solvent, ammonia as amine donor), operates under mild conditions, highly stereoselective. | frontiersin.orgnih.govacs.org |

| Reduction of Amino Acid Derivatives | Starts from readily available chiral amino acids, which are reduced to the corresponding amino alcohols. | Access to a natural chiral pool, well-established chemical transformations. | acs.org |

| Continuous Flow Synthesis | Reactions are performed in a continuous stream rather than in a batch. | Enhanced reaction control, improved safety and scalability, reduced waste, and higher process efficiency. | ispe.org |

Development of New Catalytic Applications Utilizing its Unique Chiral Framework

The inherent chirality of this compound makes it an excellent candidate for use as a chiral ligand or auxiliary in asymmetric synthesis. westlake.edu.cnpolyu.edu.hk The development of new catalysts based on this framework could enable the efficient production of other valuable enantiomerically pure compounds. chiralpedia.com

Future research in this area could focus on: